Antimony trifluoride
Description
Antimony trifluoride, also known as trifluorostibane, is an inorganic compound with the chemical formula SbF₃. It appears as a white solid and is one of the two principal fluorides of antimony, the other being antimony pentafluoride. This compound is used in various industrial applications and as a reagent in inorganic and organofluorine chemistry .
Structure
2D Structure
Properties
CAS No. |
7783-56-4 |
|---|---|
Molecular Formula |
F3Sb |
Molecular Weight |
178.755 g/mol |
IUPAC Name |
antimony(3+);trifluoride |
InChI |
InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |
InChI Key |
GUNJVIDCYZYFGV-UHFFFAOYSA-K |
SMILES |
F[Sb](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Sb+3] |
boiling_point |
376 °C |
Color/Form |
White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |
density |
4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |
melting_point |
558 °F (USCG, 1999) 287 °C |
Other CAS No. |
7783-56-4 |
physical_description |
Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |
Pictograms |
Acute Toxic; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |
vapor_pressure |
26.34 kPa (0.26 atm) at melting point |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Antimony Trifluoride
This compound is primarily prepared by fluorination of antimony trichloride (SbCl3) with hydrogen fluoride (HF). Several variations of this fundamental reaction exist, differing mainly in the reaction conditions, solvents, and purification techniques.
Direct Fluorination of Antimony Trichloride with Hydrogen Fluoride
The classical and most common method involves treating solid antimony trichloride with hydrogen fluoride gas or aqueous hydrofluoric acid under controlled temperature conditions. The reaction can be represented as:
$$
\text{SbCl}3 + 3 \text{HF} \rightarrow \text{SbF}3 + 3 \text{HCl}
$$
Process Details
- Temperature: Typically maintained between 0°C to 125°C depending on solvent and method.
- Solvents: Organic solvents such as carbon tetrachloride (CCl4), nitrobenzene, or polychlorinated hydrocarbons are used as diluents or solvents to dissolve SbCl3 and facilitate the reaction.
- Reaction Time: Several hours (e.g., 3 to 5 hours) with continuous agitation to ensure complete reaction.
- Purification: The product is separated by filtration, washed with the solvent, and dried under vacuum at around 50°C. Sublimation may be used to remove oxygen-containing impurities and moisture.
Key Findings from Patent US2068005A (1936)
- Using carbon tetrachloride as a solvent and passing hydrogen fluoride vapors at 60–75°C yields essentially quantitative conversion of SbCl3 to SbF3.
- Addition of small amounts of water (e.g., 6 parts water per 240 parts SbCl3) can influence yield and purity; too much water inhibits precipitation of SbF3.
- The presence of moisture or basic antimony salts in the product leads to impurities; thus, drying and sublimation are essential for high-purity SbF3.
- The process can be operated intermittently or continuously, under atmospheric or superatmospheric pressure, with measures to release evolved HCl gas.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| SbCl3 amount | 225–750 parts | Solid form |
| Hydrogen fluoride | 70–75 parts (vapors) | Anhydrous or aqueous HF |
| Solvent | Carbon tetrachloride, nitrobenzene | Solvent dissolves SbCl3 |
| Temperature | 0–125°C | Depends on solvent and water content |
| Reaction time | 3–5 hours | Continuous agitation |
| Product isolation | Filtration + washing + drying | Avoid water washing due to solubility |
| Purification | Sublimation | Removes moisture and basic salts |
Preparation via Hydrolysis and Fluorination of Antimony Tri-Chloride
An older method involves first converting SbCl3 to antimony oxide by hydrolysis and mild alkali treatment, followed by fluorination with aqueous HF solutions. However, this method is less efficient and more wasteful of HF, producing corrosive fumes and basic antimony fluoride impurities. Therefore, it is less favored industrially.
Alternative Fluorination Routes
- Anhydrous Liquid HF Fluorination: Treating anhydrous SbCl3 with liquid HF at low temperatures (0 to 15°C) can yield SbF3 with fewer impurities.
- Organic Solvent Mediated Fluorination: Using solvents like nitrobenzene or polychlorinated hydrocarbons enhances the reaction by dissolving SbCl3 and controlling HF reactivity.
Preparation of Related Compounds and Their Influence on SbF3 Production
Preparation of Antimony Trifluorodichloride (SbF3Cl2)
SbF3 can be further reacted with chlorine gas in the presence of organic liquids to produce antimony trifluorodichloride, a related fluorinating agent. This process involves dispersing dry SbF3 in an organic medium (e.g., perfluorodecalin) and introducing chlorine gas at 70–130°C. The reaction is slow and requires stirring and temperature control.
This method is more relevant for producing mixed halide antimony compounds rather than pure SbF3 but demonstrates the versatility of SbF3 as a precursor in fluorination chemistry.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Purity of Product | Industrial Use |
|---|---|---|---|---|
| Direct fluorination of SbCl3 with HF (anhydrous or vapor) | High yield, quantitative conversion; controllable reaction | Requires handling of corrosive HF; moisture sensitive product | High purity after drying and sublimation | Widely used industrially |
| Hydrolysis followed by fluorination | Simpler reagents | Wasteful of HF; produces basic impurities; corrosive fumes | Lower purity; requires extensive purification | Largely obsolete |
| Fluorination in organic solvents | Improved control of reaction; better solubility of SbCl3 | Use of toxic solvents; solvent recovery needed | High purity achievable | Used in specialized syntheses |
| Reaction with chlorine to form SbF3Cl2 | Produces fluorinating agents for further reactions | Slow reaction; complex product mixture | Not pure SbF3; mixture of halides | Specialized fluorination chemistry |
Research and Industrial Considerations
- Moisture Sensitivity: SbF3 readily hydrolyzes, so drying and handling under dry conditions are critical to maintain product quality.
- Purification: Sublimation is commonly employed to remove oxygen-containing impurities and basic salts.
- Environmental and Safety: Handling HF requires strict safety measures due to its corrosive and toxic nature; evolved HCl gas must be properly neutralized.
- Yield Optimization: Control of water content and reaction temperature is essential to maximize yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Impact on Process |
|---|---|---|
| SbCl3 to HF molar ratio | ~1:3 | Stoichiometric for complete fluorination |
| Temperature | 0–125°C | Higher temp accelerates reaction but may cause hydrolysis |
| Solvent | CCl4, nitrobenzene, others | Enhances solubility and reaction control |
| Reaction time | 3–5 hours | Ensures complete conversion |
| Drying temperature | ~50°C under vacuum | Removes moisture, prevents hydrolysis |
| Purification method | Sublimation | Removes impurities and basic salts |
Chemical Reactions Analysis
Fluorination Reactions
SbF₃ serves as a fluorinating agent in organic and inorganic synthesis:
Swarts Reaction
SbF₃ converts organic chlorides to fluorides, often in the presence of SbCl₅ or Cl₂ to form the reactive intermediate SbCl₂F₃:
For example, CCl₃F (Freon-11) is produced industrially using this method .
Halogen Exchange with Boron Compounds
SbF₃ reacts with diboron tetrachloride (B₂Cl₄) to produce diboron tetrafluoride (B₂F₄):
This reaction is pivotal in generating Lewis acids for coordination chemistry .
Lewis Acid Behavior
SbF₃ acts as a mild Lewis acid, forming complexes with Lewis bases like amines and ethers:
| Complex | Structure | Application |
|---|---|---|
| [SbF₃(tmen)] | Sb center bonded to tmen ligand | Solubility enhancement in non-polar solvents |
| [(Lᵢᴾᴾ)SbF₃] | NHC-stabilized SbF₃ | Facilitates auto-ionization |
These complexes are critical in enabling SbF₃’s reactivity in aprotic solvents .
Auto-Ionization in Non-Polar Solvents
In the presence of N-heterocyclic carbenes (NHCs), SbF₃ undergoes auto-ionization to form ionic species:
This rare pnictogen(III) halide auto-ionization involves ligand rearrangement into mesoionic carbenes (MICs), a novel mechanism observed in Sb chemistry .
Substitution Reactions
SbF₃ replaces dimethylamino groups in phosphonitriles via non-geminal pathways:
This stepwise substitution is utilized to synthesize fluorinated phosphonitrile derivatives .
Reactions with Halogens
SbF₃ reacts with fluorine gas to form antimony pentafluoride (SbF₅), a stronger Lewis acid:
SbF₅ is integral in superacid systems (e.g., HF-SbF₅) .
Comparison with Related Fluorinating Agents
| Agent | Formula | Relative Lewis Acidity | Key Application |
|---|---|---|---|
| SbF₃ | SbF₃ | Moderate | Swarts reaction, complexes |
| BF₃ | BF₃ | Weak | Catalysis in organic synthesis |
| AsF₃ | AsF₃ | Moderate | Semiconductor doping |
SbF₃’s polymeric solid-state structure (bridging F ligands) reduces volatility compared to AsF₃ or SbCl₃ .
Hydrolysis and Stability
SbF₃ hydrolyzes slowly in water, forming antimony oxyfluorides:
This reaction limits its use in aqueous systems but is exploited in ceramic glazes .
Scientific Research Applications
Scientific Research Applications
1. Fluorination Reagent
- Description : Antimony trifluoride is primarily used as a fluorination reagent in organic synthesis. It facilitates the conversion of halogenated compounds to their corresponding fluorinated derivatives.
- Case Study : The Swarts reaction demonstrates the effectiveness of this compound when combined with chlorine or antimony pentachloride to produce antimony trifluorodichloride (SbCl₂F₃), which serves as an active fluorinating species .
2. Electroplating Agent
- Description : In electrochemistry, this compound is utilized as an electroplating agent. Its ability to form stable complexes enhances the deposition of metals onto substrates.
- Case Study : Research has shown that this compound-modified carbon paste electrodes can be employed for electrochemical stripping analysis of heavy metals, indicating its utility in environmental monitoring and analytical chemistry .
3. Production of Ceramics and Dyes
- Description : this compound is also used in the manufacturing of ceramics, including pottery and porcelain. It contributes to the formulation of ceramic enamels and glazes.
- Case Study : Its application in dyeing processes has been documented, where it aids in achieving specific color properties in textiles and other materials .
Summary Table of Applications
| Application Area | Description | Notable Case Studies |
|---|---|---|
| Fluorination Reagent | Converts chlorinated compounds to fluorinated derivatives | Swarts reaction for organofluorine synthesis |
| Electroplating Agent | Enhances metal deposition on substrates | Use in electrochemical stripping analysis |
| Ceramics & Dyes | Used in ceramics production and dyeing | Applications in ceramic enamels and textile dyes |
Mechanism of Action
The mechanism by which antimony trifluoride exerts its effects primarily involves its role as a fluorination reagent. It acts as a source of fluoride ions, which can replace other halides in organic compounds. This process involves the formation of antimony trifluorodichloride (SbCl₂F₃) when treated with chlorine or antimony pentachloride, which then facilitates the fluorination reaction .
Comparison with Similar Compounds
Antimony trifluoride can be compared with other similar compounds, such as:
Antimony pentafluoride (SbF₅): A stronger Lewis acid and more reactive fluorinating agent.
Antimony trichloride (SbCl₃): Similar in structure but less effective as a fluorinating agent.
Arsenic trifluoride (AsF₃): Similar in structure but more volatile and less commonly used.
This compound is unique due to its mild Lewis acidity and its ability to act as a fluorination reagent without being as reactive or hazardous as antimony pentafluoride .
Q & A
Basic: What are the primary synthetic routes for preparing antimony trifluoride (SbF₃) in laboratory settings?
SbF₃ is commonly synthesized via halogen exchange reactions. A standard method involves reacting antimony trichloride (SbCl₃) with a fluoride source (e.g., hydrogen fluoride, calcium fluoride, or zinc fluoride). For example:
This method ensures high purity and is scalable for laboratory use. Alternative routes include direct fluorination of antimony metal or oxides under controlled conditions . Post-synthesis, purification via sublimation (boiling point: 376°C) is recommended to remove residual halides .
Basic: How does SbF₃ behave in acidic media, and what precautions are necessary for handling?
SbF₃ acts as a weak Lewis base in fluorosulfuric acid (HSO₃F), forming ionic species like SbF₂⁺ and SO₃F⁻. Prolonged exposure leads to further fluorination, generating SbF₅ and HF . Handling precautions :
- Use inert-atmosphere gloveboxes to avoid hydrolysis (SbF₃ reacts with moisture, releasing HF).
- Store in sealed containers with desiccants (e.g., P₂O₅) to prevent oxidation or hydration .
Advanced: What spectroscopic and crystallographic techniques are optimal for characterizing SbF₃ coordination complexes?
- X-ray crystallography : Essential for resolving SbF₃'s coordination modes (e.g., bridging vs. terminal fluoride ligands). For example, complexes with azacrown ethers exhibit novel μ₂-F bridging, confirmed by bond-length analysis (Sb–F: 1.92–2.18 Å) .
- Raman spectroscopy : Identifies vibrational modes of Sb–F bonds (\sim500–600 cm⁻¹) and distinguishes between SbF₃ and SbF₅ contamination .
- NMR (¹⁹F) : Detects fluorine environments in solution-phase complexes, though rapid ligand exchange may require low-temperature measurements .
Advanced: How do discrepancies arise in reported thermal stability data for SbF₃, and how can they be resolved?
Discrepancies stem from reaction conditions (e.g., plasma etching vs. bulk heating). For instance:
- In plasma environments, SbF₃ decomposes into SbF₆⁻ intermediates, which form non-volatile antimony oxides (boiling point >1400°C), skewing volatility data .
- Bulk thermal studies report sublimation at 376°C, but impurities (e.g., Sb₂O₃) may lower observed decomposition temperatures .
Resolution : Use in situ techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways under controlled atmospheres .
Basic: What role does SbF₃ play in organofluorine chemistry?
SbF₃ serves as a fluorinating agent in Swarts reactions, substituting chlorine with fluorine in organic chlorides (e.g., converting CCl₃ to CF₃ groups). Key steps:
Generate Cl⁻ abstraction intermediates (e.g., SbF₃Cl⁻).
Facilitate nucleophilic fluorination via SN2 mechanisms.
Optimal yields require anhydrous conditions and stoichiometric excess of SbF₃ to prevent side reactions .
Advanced: How can researchers address challenges in synthesizing SbF₃ complexes with macrocyclic ligands?
Macrocyclic ligands (e.g., 15-membered oxa-thia crowns) often require templated synthesis:
Pre-form the ligand in a polar solvent (THF or acetonitrile).
Slowly add SbF₃ under nitrogen to avoid ligand oxidation.
Monitor via TLC or UV-Vis for complexation (SbF₃ typically induces a bathochromic shift in ligand absorbance) .
Common pitfalls : Competing coordination from solvent molecules or fluoride hydrolysis. Use chelating ligands with high Sb(III) affinity (e.g., pyridine-N-oxides) to stabilize the complex .
Basic: What analytical methods are recommended for detecting SbF₃ in environmental or biological samples?
- Ion chromatography (IC) : Quantifies free fluoride ions after acid digestion of SbF₃-containing samples .
- ICP-MS : Measures total antimony content (detection limit: \sim0.1 ppb), but requires speciation analysis (e.g., HPLC-ICP-MS) to distinguish SbF₃ from other Sb species .
- Colorimetric assays : Use reagents like alizarin red S to form Sb(III)-dye complexes (absorbance at 520 nm) .
Advanced: What mechanistic insights explain SbF₃’s catalytic activity in Lewis acid-mediated reactions?
SbF₃ activates substrates by polarizing bonds (e.g., C–X in alkyl halides) through its vacant d-orbitals. For example:
- In Friedel-Crafts alkylation, SbF₃ stabilizes carbocation intermediates via [SbF₃···R⁺] adducts, reducing side reactions like hydride shifts.
- Kinetic studies (via stopped-flow NMR) show reaction rates depend on SbF₃ concentration quadratically, suggesting a two-step activation process .
Basic: How is SbF₃ distinguished from SbF₅ in mixed fluorination reactions?
- Boiling point : SbF₃ sublimes at 376°C vs. SbF₅ (bp: 141°C). Fractional sublimation under vacuum isolates the two .
- ¹⁹F NMR : SbF₃ exhibits a single peak (δ \sim -35 ppm), while SbF₅ shows a quintet (δ \sim -70 ppm, J₆₆ = 1,200 Hz) due to coupling with ¹²¹Sb .
Advanced: What strategies mitigate SbF₃’s hygroscopicity in air-sensitive syntheses?
- Solvent selection : Use anhydrous HF or ionic liquids (e.g., [BMIM][PF₆]) as reaction media to suppress hydrolysis .
- Additives : Introduce mild Lewis acids (e.g., BF₃) to competitively bind trace water without reacting with SbF₃ .
- Encapsulation : Co-crystallize SbF₃ with macrocycles (e.g., crown ethers) to shield it from moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
